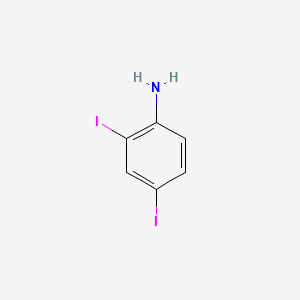
2,4-Diiodoaniline
Übersicht
Beschreibung
2,4-Diiodoaniline is a synthetic organic compound with the molecular formula C6H5I2N . It has a molecular weight of 344.92 . The compound is composed of Carbon (20.89%), Hydrogen (1.46%), Iodine (73.58%), and Nitrogen (4.06%) .
Synthesis Analysis
The synthesis of 2,4-Diiodoaniline can be achieved by the reaction of aniline with potassium dichloroiodate in dilute HCl . Another method involves the iodination of aniline with powdered iodine in the presence of sodium bicarbonate .Molecular Structure Analysis
The structure of 2,4-Diiodoaniline shows a weak intermolecular amine-amine N-H⋯N hydrogen-bonding interaction, giving a helical chain which extends along the a axis. An intramolecular N-H⋯I hydrogen bond is also observed .Chemical Reactions Analysis
2,4-Diiodoaniline has been used in the production of dyes, pharmaceuticals, and agricultural chemicals. It reacts with hydrogen to form 2-amino-4-chloro-6-nitrophenol .Physical And Chemical Properties Analysis
2,4-Diiodoaniline is characterized by brown crystals with a density of 2.75. It has a melting point of 95-96°C. It is slightly soluble in cold water, moderately in hot water or in alcohol; freely soluble in chloroform, ether, acetone, carbon disulfide, boiling alcohol .Wissenschaftliche Forschungsanwendungen
Toxicology and Environmental Impact : Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review on the toxicity and mutagenicity of 2,4-D, a herbicide similar in function to 2,4-Diiodoaniline. They highlighted the need for future research to focus on molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Synthesis : Kou Xiao-yan (2011) studied the synthesis of 2,6-Diiodo-4-Methylaniline, a compound closely related to 2,4-Diiodoaniline. This research explored an efficient and cost-effective synthesis method, which can be applied to similar compounds (Kou Xiao-yan, 2011).
Nephrotoxicity : Hong, Anestis, Henderson, and Rankin (2000) examined the nephrotoxic effects of haloanilines, including 4-iodoaniline, which is structurally similar to 2,4-Diiodoaniline. Their findings contribute to understanding the potential health risks associated with exposure to such compounds (Hong, Anestis, Henderson, & Rankin, 2000).
Chemoselective Synthesis : Vatsadze, Titanyuk, Chernikov, and Zyk (2004) developed a new procedure for synthesizing 2,4-Diiodoaniline. This research highlights the chemoselective synthesis approach and its potential applications (Vatsadze, Titanyuk, Chernikov, & Zyk, 2004).
Electrochemical Oxidation : Kádár, Nagy, Karancsi, and Farsang (2001) explored the electrochemical oxidation of various haloanilines, including 4-iodoaniline. This research could provide insights into the electrochemical properties of 2,4-Diiodoaniline (Kádár, Nagy, Karancsi, & Farsang, 2001).
Herbicide Action Mechanism : Song (2014) provides insights into the mode of action of 2,4-D as an herbicide. Understanding its molecular action mode could inform research into similar compounds like 2,4-Diiodoaniline (Song, 2014).
Cyclobutane Amino Acids Synthesis : Volk, Wagner, and Frahm (2003) describe the synthesis of enantiopure 2,4-methanovalines through asymmetric Strecker synthesis. This research could be relevant for understanding the synthesis of similar compounds (Volk, Wagner, & Frahm, 2003).
Synthesis of Quinolines : Mitamura and Ogawa (2011) explored the synthesis of 2,4-diiodoquinolines from o-alkynylaryl isocyanides. Their findings could inform the synthesis of 2,4-Diiodoaniline derivatives (Mitamura & Ogawa, 2011).
Fluorescence Quenching in Anilines : Oshima, Yoshihara, and Tobita (2006) investigated the photophysical properties of various anilines, including dicyanoanilines. Their findings on water-induced fluorescence quenching could be relevant to the study of 2,4-Diiodoaniline (Oshima, Yoshihara, & Tobita, 2006).
DNA Interaction Studies : Congur (2021) conducted research on the interaction between 2,4-D and DNA, using electrochemical techniques. This study's methodology might be applicable to investigating interactions involving 2,4-Diiodoaniline (Congur, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of aniline and is used primarily in the synthesis of other compounds
Pharmacokinetics
Its molecular weight is 344.92 , which could influence its absorption and distribution The presence of iodine atoms might also affect its metabolism and excretion
Eigenschaften
IUPAC Name |
2,4-diiodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWGKXIQTRYZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325485 | |
| Record name | 2,4-Diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodoaniline | |
CAS RN |
533-70-0 | |
| Record name | 2,4-Diiodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diiodoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diiodoaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diiodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIIODOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2D8O2252 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,4-Diiodoaniline influence its ability to form intermolecular interactions?
A1: 2,4-Diiodoaniline exhibits a weak intermolecular amine-amine N—H⋯N hydrogen-bonding interaction. [] This interaction leads to the formation of a helical chain structure that extends along the a-axis of the crystal lattice. Additionally, an intramolecular N—H⋯I hydrogen bond is also observed. [] These interactions highlight the influence of both the amine and iodine substituents on the molecule's crystal packing and potential interactions with other molecules.
Q2: Can the iodine atoms in 2,4-Diiodoaniline participate in halogen bonding?
A2: Yes, research suggests that the iodine atoms in 2,4-Diiodoaniline can indeed participate in halogen bonding. [] The electron-donating nature of the amine group in aniline derivatives generally favors ortho- and para-iodine atoms to act as halogen bond donors. [] This means the iodine atoms in the 2 and 4 positions of 2,4-Diiodoaniline are likely to act as Lewis acids, interacting with electron-rich species.
Q3: How can 2,4-Diiodoaniline be synthesized?
A3: 2,4-Diiodoaniline can be synthesized by iodinating aniline using potassium dichloroiodate (KICl2). [] This method allows for the controlled iodination of aniline, leading to the formation of diiodo- and triiodoanilines, including 2,4-Diiodoaniline.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




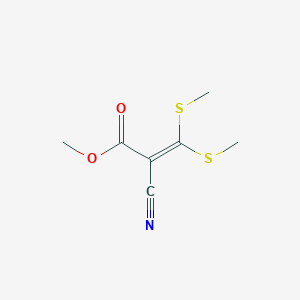
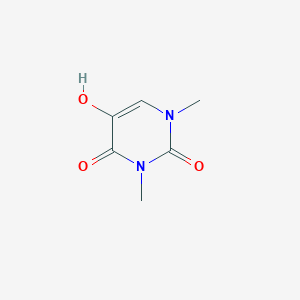
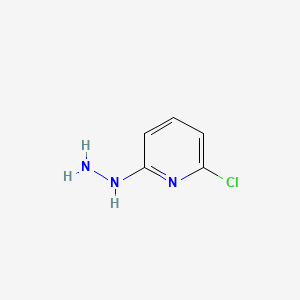
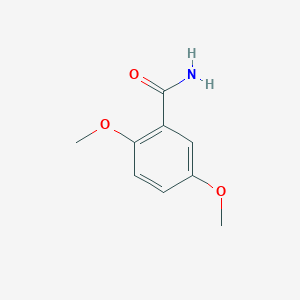
![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)


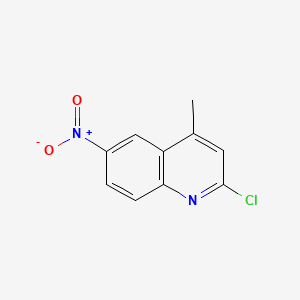
![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)
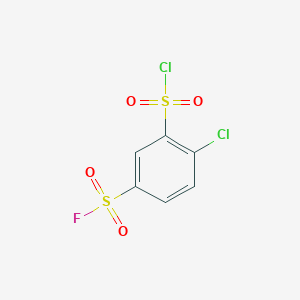
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)